molecular formula C9H16O4 B8753923 Methyl 3,3-dimethoxycyclopentanecarboxylate

Methyl 3,3-dimethoxycyclopentanecarboxylate

Cat. No. B8753923
M. Wt: 188.22 g/mol
InChI Key: CBVJMGDRQPEDJV-UHFFFAOYSA-N
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Patent
US08129398B2

Procedure details

(Tetrahedron, (1977), 33, 1113) A solution of 3-oxocyclopentanecarboxylic acid (10.013 g, 78 mmol) and trimethyl orthoformate (60.5 mL, 547 mmol) in MeOH (120 mL) was treated with acetyl chloride (7.78 mL, 109 mmol) and stirred under a nitrogen atmosphere for 5 days. The reaction solution was poured into a stirred suspension of anhydrous sodium carbonate (32 g) in pentane (250 mL) and stirred for 3 hrs. The solids were removed by filtration (2×) and concentrated under reduced pressure to give the target compound (15.4 g, 82 mmol, 105% yield) as a pale yellow oil. 1H NMR (500 MHz, CDCl3) δ ppm 3.67 (3 H, s), 3.20 (3 H, s), 3.18 (3 H, s), 2.82-2.93 (1 H, m), 2.01-2.15 (2 H, m), 1.77-2.01 (4 H, m).
Quantity
10.013 g
Type
reactant
Reaction Step One
Quantity
60.5 mL
Type
reactant
Reaction Step One
Quantity
7.78 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
105%

Identifiers

REACTION_CXSMILES
O=C1[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3]1.[CH:10]([O:15][CH3:16])([O:13][CH3:14])OC.[C:17](Cl)(=O)C.C(=O)([O-])[O-].[Na+].[Na+]>CO.CCCCC>[CH3:16][O:15][C:10]1([O:13][CH3:14])[CH2:6][CH2:5][CH:4]([C:7]([O:9][CH3:17])=[O:8])[CH2:3]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
10.013 g
Type
reactant
Smiles
O=C1CC(CC1)C(=O)O
Name
Quantity
60.5 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
7.78 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration (2×)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
COC1(CC(CC1)C(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 82 mmol
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 105%
YIELD: CALCULATEDPERCENTYIELD 105.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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